Cefpiramide

Descripción general

Descripción

Cefpiramide es un antibiótico cefalosporínico de tercera generación conocido por su amplio espectro de actividad antibacteriana. Es particularmente efectivo contra Pseudomonas aeruginosa, un patógeno resistente a muchos otros antibióticos . This compound funciona inhibiendo la biosíntesis de la pared celular bacteriana, convirtiéndolo en una herramienta valiosa en el tratamiento de infecciones graves causadas por bacterias susceptibles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de cefpiramide implica varios pasos, incluyendo la reacción del ácido this compound con una solución de 2-etilhexanoato de sodio bajo condiciones controladas de temperatura . Otro método consiste en disolver this compound en agua, agregar hidróxido de amonio y luego utilizar ácido acético o propiónico para la cristalización . Estos métodos aseguran la producción de this compound con alta pureza y las propiedades físicas deseadas.

Métodos de producción industrial: La producción industrial de this compound a menudo involucra procesos de cristalización a gran escala. El fenómeno de gelificación durante la cristalización se puede controlar para producir cristales más grandes y más regulares, que son ideales para aplicaciones farmacéuticas . El uso de solventes específicos y condiciones controladas de temperatura son cruciales para lograr altos rendimientos y pureza en entornos industriales.

Análisis De Reacciones Químicas

Tipos de reacciones: Cefpiramide experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar las propiedades del compuesto y mejorar su efectividad.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen 2-etilhexanoato de sodio, hidróxido de amonio y ácido acético o propiónico . Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para asegurar resultados óptimos.

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen su forma de sal de sodio, que se utiliza en varias formulaciones farmacéuticas . El proceso de cristalización también puede producir diferentes formas polimórficas de this compound, cada una con propiedades físicas y químicas únicas.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Cefpiramide functions by inhibiting bacterial cell wall synthesis through its action on penicillin-binding proteins (PBPs). Its mechanism of action is similar to other beta-lactam antibiotics, making it effective against a range of bacterial infections. The compound has demonstrated significant stability against hydrolysis by beta-lactamases, which are enzymes produced by certain bacteria to resist antibiotic action .

Key Pharmacodynamic Features

- Broad Spectrum Activity : this compound is effective against various pathogens including:

- Pseudomonas aeruginosa

- Acinetobacter spp.

- Methicillin-susceptible staphylococci

- Non-enterococcal streptococci

- Neisseria gonorrhoeae and N. meningitidis

- Beta-lactamase-negative Haemophilus influenzae

- Comparative Effectiveness : In comparative studies, this compound has shown superior activity against certain strains compared to other cephalosporins like cefoperazone and ceftazidime .

Clinical Applications

This compound is primarily indicated for the treatment of severe infections caused by susceptible bacteria. Its applications are particularly relevant in the following clinical scenarios:

- Hospital-Acquired Infections : Due to its effectiveness against resistant strains, this compound is often used in hospital settings for treating infections such as pneumonia, urinary tract infections, and bloodstream infections.

- Surgical Prophylaxis : Its broad-spectrum activity makes it suitable for prophylactic use in surgical procedures where infection risk is high.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- In Vitro Studies : A comprehensive study involving 6,552 bacterial isolates across five medical centers demonstrated this compound's efficacy against common pathogens encountered in clinical practice. The results indicated that this compound was particularly effective against Pseudomonas spp. and Acinetobacter spp. .

- Comparative Effectiveness : In a systematic review comparing this compound with other antibiotics for respiratory tract infections, it was found that this compound had comparable efficacy to ceftazidime and was more effective than cefoperazone .

- Pharmacokinetics : Research on the pharmacokinetics of this compound revealed that it has a longer half-life compared to other cephalosporins, allowing for less frequent dosing while maintaining therapeutic levels in patients .

Data Table: Comparative Efficacy of this compound

| Pathogen | This compound MIC (mg/L) | Comparison Antibiotic | Comparison MIC (mg/L) |

|---|---|---|---|

| Pseudomonas aeruginosa | 4 | Ceftazidime | 8 |

| Acinetobacter baumannii | 8 | Cefoperazone | 16 |

| Methicillin-susceptible S. aureus | 0.5 | Methicillin | 1 |

| Neisseria gonorrhoeae | 0.25 | Ceftriaxone | 0.5 |

Mecanismo De Acción

La actividad bactericida de cefpiramide resulta de la inhibición de la síntesis de la pared celular a través de su afinidad por las proteínas de unión a la penicilina (PBP) . Al unirse a estas proteínas, this compound interrumpe la síntesis de peptidoglicano, un componente esencial de la pared celular bacteriana. Esto lleva a la lisis celular y la muerte de las bacterias. This compound se absorbe rápidamente después de la inyección intramuscular, y su vida media plasmática es más larga que la de otras cefalosporinas como cefoperazona y cefazolina .

Comparación Con Compuestos Similares

Cefpiramide se compara a menudo con otras cefalosporinas de tercera generación como cefoperazona y cefazolina. Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound tiene un espectro de actividad más amplio, particularmente contra Pseudomonas aeruginosa . Su vida media plasmática más larga también lo hace más efectivo en el tratamiento de infecciones graves . Otros compuestos similares incluyen cefepime y cefradina, que también inhiben la síntesis de la pared celular bacteriana, pero difieren en su espectro de actividad y propiedades farmacocinéticas .

Conclusión

This compound es un antibiótico versátil y potente con una amplia gama de aplicaciones en investigación científica y práctica clínica. Sus propiedades únicas y su amplia actividad lo convierten en una herramienta valiosa en la lucha contra las infecciones bacterianas.

Actividad Biológica

Cefpiramide is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria. Its unique structure and mechanism of action make it a significant agent in treating various infections, especially those caused by resistant strains.

This compound belongs to the cephalosporin class of antibiotics, characterized by a beta-lactam ring. The presence of a pyrimidine moiety enhances its stability against certain beta-lactamases, which are enzymes produced by bacteria that can inactivate many beta-lactam antibiotics. This stability allows this compound to maintain its antibacterial efficacy in the presence of these enzymes.

Antibacterial Spectrum

This compound demonstrates activity against a variety of pathogens, including:

- Gram-negative bacteria : Particularly effective against Pseudomonas spp., Acinetobacter spp., and Enterobacteriaceae.

- Gram-positive bacteria : Active against methicillin-susceptible Staphylococcus aureus and non-enterococcal streptococci.

- Other pathogens : Inhibits Neisseria gonorrhoeae and Haemophilus influenzae, particularly strains that do not produce beta-lactamase.

Table 1: Comparative Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | ≤ 4 mg/L |

| Acinetobacter baumannii | ≤ 8 mg/L |

| Escherichia coli | ≤ 4 mg/L |

| Staphylococcus aureus | ≤ 2 mg/L |

| Streptococcus pneumoniae | ≤ 1 mg/L |

| Neisseria gonorrhoeae | ≤ 0.5 mg/L |

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating complicated infections, particularly urinary tract infections (UTIs) and gynecological infections.

- Study on Complicated UTIs : In a double-blind study comparing this compound with cefmetazole, this compound showed comparable efficacy in eradicating the infection, with a clinical cure rate of approximately 85% among treated patients .

- Gynecological Infections : A clinical trial involving 12 patients with gynecological infections reported good clinical effects in 11 cases, indicating high efficacy in this patient population .

Resistance Patterns

While this compound is generally effective against many pathogens, resistance has been observed, particularly among strains producing extended-spectrum beta-lactamases (ESBLs). Studies have shown that this compound is moderately susceptible to hydrolysis by various beta-lactamases .

Table 2: Resistance Mechanisms Against this compound

| Mechanism | Description |

|---|---|

| Beta-lactamase production | Hydrolysis of the beta-lactam ring |

| Altered penicillin-binding proteins (PBPs) | Reduced affinity leading to resistance |

| Efflux pumps | Increased efflux of the drug from bacterial cells |

Pharmacokinetics

This compound is administered parenterally, allowing for rapid absorption and distribution throughout the body. It achieves high concentrations in tissues and body fluids, making it effective for systemic infections. The drug is primarily eliminated via renal excretion.

Case Studies

- Case Study on Severe Infections : A case involving a patient with severe pneumonia due to Pseudomonas aeruginosa demonstrated successful treatment with this compound after other antibiotics failed. The patient showed significant improvement within 48 hours of starting therapy.

- Post-operative Infection Management : In a study assessing post-operative infections following orthopedic surgery, this compound was used as prophylaxis and resulted in lower infection rates compared to controls .

Propiedades

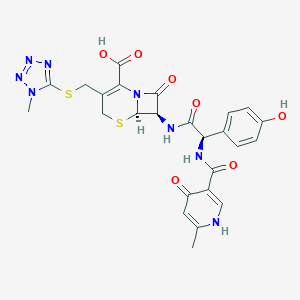

IUPAC Name |

(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAUCHMQEXVFJR-PMAPCBKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74849-93-7 (hydrochloride salt) | |

| Record name | Cefpiramide [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046630 | |

| Record name | Cefpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.68e-02 g/L | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefpiramide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |

| Record name | Cefpiramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70797-11-4 | |

| Record name | Cefpiramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70797-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefpiramide [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefpiramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFPIRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P936YA152N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.